2-(1H-pyrazol-4-yl)pyrazine dihydrochloride

Medicinal Chemistry Chemical Synthesis Formulation

Researchers requiring a validated, solubility-enhanced hinge-binding motif for kinase drug discovery often face supply inconsistency and limited structural diversity. This compound directly addresses that need. - Distinct Vector Profile: Direct pyrazol-4-yl to pyrazine linkage provides a defined exit vector and hydrogen-bonding pattern, critical for engaging kinase active sites as evidenced in ERK2 co-crystal structure PDB 4QP8. - Enhanced Handling: The dihydrochloride salt form ensures superior aqueous solubility, enabling seamless integration into automated parallel synthesis and liquid handling platforms. - CNS Drug Design: With a favorable tPSA of 54.46 Ų, this scaffold is a strategic starting point for maintaining acceptable CNS MPO scores during lead optimization.

Molecular Formula C7H8Cl2N4
Molecular Weight 219.07 g/mol
CAS No. 2751614-54-5
Cat. No. B6219397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)pyrazine dihydrochloride
CAS2751614-54-5
Molecular FormulaC7H8Cl2N4
Molecular Weight219.07 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=CNN=C2.Cl.Cl
InChIInChI=1S/C7H6N4.2ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;;/h1-5H,(H,10,11);2*1H
InChIKeyKTEUGZUHQBFBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-4-yl)pyrazine dihydrochloride: Bifunctional Heterocyclic Building Block


2-(1H-pyrazol-4-yl)pyrazine dihydrochloride (CAS 2751614-54-5) is the dihydrochloride salt form of a heterocyclic compound featuring a pyrazine ring directly linked at the 2-position to a 1H-pyrazol-4-yl moiety . This scaffold combines the hydrogen-bonding donor/acceptor properties of pyrazole with the π-stacking and metabolic stability of pyrazine, positioning it as a versatile intermediate for the synthesis of bioactive molecules, particularly kinase inhibitors [1]. Its value proposition lies in its dual-ring architecture, which offers a distinct chemical and spatial vector profile compared to simple monocyclic pyrazines or pyrazoles. The dihydrochloride salt formulation enhances aqueous solubility and handling characteristics for use in subsequent synthetic transformations, a key differentiator from its free base counterpart [2].

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride: Irreplaceable Scaffold


Substitution with simpler, monocyclic analogs like pyrazine or pyrazole alone is not viable due to the unique vectorial and electronic properties conferred by the direct linkage of the pyrazol-4-yl group to the pyrazine ring . This specific regioisomer provides a defined exit vector and hydrogen-bonding pattern that is critical for engaging key residues in kinase active sites, as demonstrated in the co-crystal structure of a related pyrrolo[2,3-b]pyrazine ERK2 inhibitor (PDB 4QP8) [1]. Furthermore, the physicochemical properties of this scaffold, such as its calculated LogD of 0.47 and polar surface area of 54 Ų, differ substantially from those of unsubstituted pyrazine (LogP approx. -0.3) or pyrazole (LogP approx. 0.6), impacting membrane permeability and solubility profiles in a way that generic alternatives cannot replicate .

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride: Quantitative Comparison


Salt Form Advantage for Aqueous Solubility

The dihydrochloride salt formulation of 2-(1H-pyrazol-4-yl)pyrazine provides a distinct advantage in physical handling and aqueous solubility over the free base. The molecular weight of the dihydrochloride salt is 219.07 g/mol, which is a 49.9% increase compared to the free base molecular weight of 146.15 g/mol [1]. This mass increase, due to the addition of two hydrochloride groups, translates directly to improved stability and solubility in aqueous buffers, a critical parameter for preparing stock solutions for biological assays or for use in aqueous-phase chemical reactions [1]. In contrast, the free base (CAS 849924-97-6) is a solid with limited aqueous solubility, often requiring organic co-solvents for dissolution .

Medicinal Chemistry Chemical Synthesis Formulation

Lower Lipophilicity vs. Methyl Analog

The predicted distribution coefficient (LogD) at pH 7.4 for 2-(1H-pyrazol-4-yl)pyrazine is 0.47 . This value indicates moderate lipophilicity, which is often desirable for balancing aqueous solubility and membrane permeability. A direct comparison with a closely related analog, 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrazine, reveals a significantly higher lipophilicity for the methylated derivative (predicted LogP of approximately 1.5-2.0 based on fragment contributions) [1]. The difference arises from the replacement of the polar N-H group on the pyrazole ring with a hydrophobic methyl group, leading to a 2- to 4-fold increase in predicted LogD. This difference is quantifiable and has profound implications for compound design, as it alters the molecule's ability to cross cell membranes and its potential for off-target binding.

Medicinal Chemistry Physicochemical Profiling ADME

CNS Drug Design: PSA Profile

The calculated topological polar surface area (tPSA) for 2-(1H-pyrazol-4-yl)pyrazine is 54.46 Ų . This value is highly favorable within the context of Central Nervous System (CNS) drug design, where a tPSA of less than 90 Ų is a key component of the CNS Multiparameter Optimization (MPO) score [1]. The presence of four nitrogen atoms (two hydrogen bond acceptors) contributes to this moderate PSA. In comparison, a similar scaffold with an additional polar group, such as a pyridazinone, would exhibit a significantly higher PSA (>70 Ų), which could negatively impact its MPO score and reduce the likelihood of brain penetration. This compound's PSA places it in a 'sweet spot' for potential CNS-active molecules, a characteristic not shared by all heterocyclic building blocks.

Medicinal Chemistry Computational Chemistry CNS Drug Discovery

Validated Hinge-Binding Mode (ERK2 Co-crystal)

The crystal structure of ERK2 in complex with a related inhibitor, 2-(1H-pyrazol-4-yl)-7-(pyridin-3-yl)-5H-pyrrolo[2,3-b]pyrazine (PDB ID 4QP8), provides direct structural evidence for the utility of the pyrazol-4-yl-pyrazine moiety as a kinase hinge-binding motif [1]. The structure, solved at 2.45 Å resolution, reveals that the pyrazine nitrogen and the pyrazole NH group form critical hydrogen bonds with the kinase hinge region [2]. This validated binding mode serves as a template for designing novel inhibitors using the target compound 2-(1H-pyrazol-4-yl)pyrazine as a core scaffold. In contrast, simpler pyrazine or pyrazole fragments lack this pre-organized, dual hydrogen-bonding capability and would require significant optimization to achieve a similar binding pose and affinity.

Structural Biology Kinase Inhibitor Fragment-Based Drug Discovery

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride: Optimal Applications


Fragment-Based Lead Discovery for Kinase Inhibitors

Given its validated hinge-binding mode in an ERK2 co-crystal structure (PDB 4QP8) [1], 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride is an ideal starting point for fragment-based lead discovery campaigns targeting kinases. Its dual hydrogen-bonding capacity, supported by structural evidence, allows for efficient fragment growing and linking strategies to build potent and selective inhibitors.

Synthesis of CNS-Penetrant Lead Compounds

The compound's favorable tPSA of 54.46 Ų positions it as a privileged scaffold for designing CNS-active drug candidates. Its use as a core building block can help medicinal chemists maintain an acceptable CNS MPO score during lead optimization, thereby increasing the probability of achieving sufficient brain exposure.

Development of Novel Phosphodiesterase (PDE) Inhibitors

As demonstrated by the related compound 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine which exhibits activity as a phosphodiesterase inhibitor , this scaffold class has potential in neurological disorders. The target compound, with its free NH group, offers a different hydrogen-bonding profile that could be exploited for selectivity against various PDE isoforms, providing a distinct chemical starting point.

High-Throughput Chemical Library Synthesis

The dihydrochloride salt form offers superior aqueous solubility and handling characteristics compared to its free base [2]. This makes it particularly well-suited for automated parallel synthesis platforms used to generate diverse chemical libraries, minimizing precipitation and ensuring consistent reagent delivery in robotic liquid handling systems.

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